3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine
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Description
The compound “3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine” is a chemical compound with the molecular formula C11H15N3O3S and a molecular weight of 269.32. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, often involves the 1,3-dipolar cycloaddition between a 1,3-dipole and a dipolarophile . The specific synthesis process for this compound is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, a cyclopropylsulfonyl group, and a pyridazine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Antibacterial Applications
Research has explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at developing new antibacterial agents. These compounds, including pyridazine derivatives, have been tested for their antibacterial activity, with several showing high efficacy (Azab, Youssef, & El-Bordany, 2013).
Catalysis and Synthesis Techniques
Studies on the synthesis of sulfonylated compounds have highlighted methods such as the metal-free three-component 1,5-enyne-bicyclization for constructing sulfonylated anti-indeno[1,2-d]pyridazines. This process involves sequential Michael addition, carbocyclization, and aza-cyclization, showcasing a novel method for synthesizing complex heterocycles involving sulfonyl groups (Jiang et al., 2016).
Antimicrobial and Antifungal Applications
Several studies have reported the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties for use as antimicrobial and antifungal agents. These include thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing active sulfonamide groups, which have shown promising results in inhibiting microbial growth (Darwish et al., 2014).
Anticancer Research
Research into the development of potential anticancer agents has led to the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, derived from 1,2-dihydropyrido[3,4-b]pyrazines and imidazo[4,5-b]pyridine analogues. These compounds have been evaluated for their mitotic inhibition and antitumor activity, highlighting the diverse therapeutic potential of pyridazine derivatives (Temple et al., 1987).
Properties
IUPAC Name |
3-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c15-18(16,10-3-4-10)14-7-5-9(8-14)17-11-2-1-6-12-13-11/h1-2,6,9-10H,3-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQXZZQUMIOLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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